

Spectral Analysis of 4-Bromo-2,5-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,5-difluorophenol**

Cat. No.: **B1276729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **4-Bromo-2,5-difluorophenol**, a halogenated phenol of interest in organic synthesis and drug discovery. Due to the limited availability of public experimental spectral data for **4-Bromo-2,5-difluorophenol**, this document presents predicted mass spectrometry data for the target compound and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for its close structural analog, 2-Bromo-4,5-difluorophenol. This information serves as a valuable reference for substance identification, structural elucidation, and analytical method development.

Mass Spectrometry (MS) of 4-Bromo-2,5-difluorophenol

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for **4-Bromo-2,5-difluorophenol** ($C_6H_3BrF_2O$) indicates a monoisotopic mass of 207.93353 Da.^[1] The presence of bromine would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (^{79}Br and ^{81}Br).

Table 1: Predicted Mass Spectrometry Data for **4-Bromo-2,5-difluorophenol**

Adduct Ion	Predicted m/z
[M+H] ⁺	208.94081
[M+Na] ⁺	230.92275
[M-H] ⁻	206.92625

Source: PubChem CID 7018042[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-4,5-difluorophenol

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the experimental ¹H and ¹³C NMR data for the structural analog, 2-Bromo-4,5-difluorophenol. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of 2-Bromo-4,5-difluorophenol

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29	t	1H	Ar-H
7.17	t	1H	Ar-H

Note: Data for a structural analog.

Table 3: ¹³C NMR Spectral Data of 2-Bromo-4,5-difluorophenol

Chemical Shift (ppm)	Assignment
104.2	C-Br
110.1 (d, J=20.5 Hz)	Ar-C
118.8 (d, J=19.3 Hz)	Ar-C
142.1 (d, J=11.6 Hz)	C-O
147.2 (dd, J=242.0, 13.0 Hz)	C-F
149.2 (dd, J=246.0, 13.0 Hz)	C-F

Note: Data for a structural analog.

Infrared (IR) Spectroscopy of 2-Bromo-4,5-difluorophenol

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenol is characterized by a broad O-H stretching band and C-O stretching, in addition to absorptions related to the aromatic ring.

Table 4: Key IR Absorptions for 2-Bromo-4,5-difluorophenol (ATR-IR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch
~1500-1600	Medium-Strong	C=C aromatic ring stretch
~1200-1300	Strong	C-O stretch
~1000-1100	Strong	C-F stretch

Note: Data for a structural analog.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for halogenated phenols.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid phenol sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.

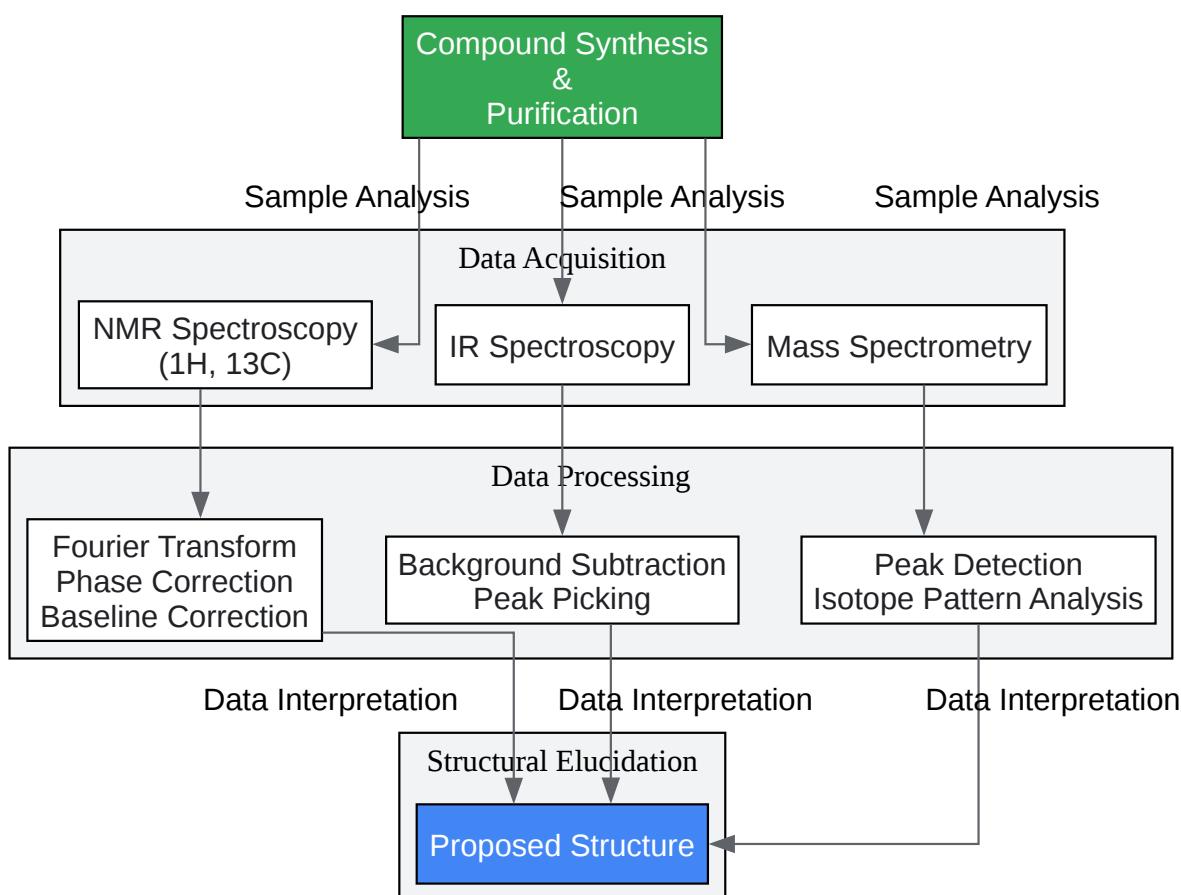
Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of the phenol (approximately 1 $\mu\text{g}/\text{mL}$) in a suitable solvent (e.g., methanol, acetonitrile).
- A small amount of a modifier like formic acid (for positive ion mode) or ammonia (for negative ion mode) may be added to enhance ionization.


Data Acquisition:

- Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive and/or negative ion mode.

- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- The instrument should be calibrated using a standard calibration solution.

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,5-difluorophenol | C₆H₃BrF₂O | CID 7018042 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-2,5-difluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276729#spectral-data-of-4-bromo-2-5-difluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com